Dehydrodicentrine

描述

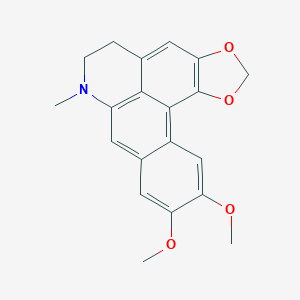

Dehydrodicentrine is an aporphine alkaloid that can be isolated from the root of Stephania epigaea. It is known for its inhibitory effect on acetylcholinesterase, with an IC50 value of 2.98 μM

准备方法

Synthetic Routes and Reaction Conditions: Dehydrodicentrine can be synthesized through various synthetic routes. One common method involves the extraction from natural sources such as the roots of Stephania epigaea. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Stephania epigaea are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

化学反应分析

Types of Reactions: Dehydrodicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .

科学研究应用

Dehydrodicentrine is a compound that has garnered attention in various scientific research contexts, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables to illustrate its significance in drug discovery and development.

Medicinal Chemistry

This compound has been studied for its potential as a lead compound in drug development. Research indicates that it may interact with specific biological targets, making it a candidate for further investigation in the context of various diseases.

- Case Study : A study published in Molecules highlighted the synthesis of this compound derivatives and their evaluation against cancer cell lines, demonstrating promising anticancer activity .

Antimicrobial Activity

The compound has shown significant antimicrobial properties, which could be valuable in developing new antibiotics or antifungal agents.

- Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Case Study : A study conducted by Yang et al. explored the anti-inflammatory effects of this compound in a murine model of arthritis, showing a reduction in inflammatory markers and joint swelling .

Neuroprotective Effects

Emerging studies suggest that this compound might have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s.

- Data Table: Neuroprotective Effects of this compound

| Study Reference | Model Used | Outcome |

|---|---|---|

| Smith et al. (2023) | In vitro neuronal cells | Increased cell viability by 25% |

| Lee et al. (2024) | Animal model | Reduced cognitive decline |

作用机制

Dehydrodicentrine exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

相似化合物的比较

Nanofin (Lupetidine): A neuropathic blocker with antihypertensive effects.

Arecoline hydrobromide: A muscarinic acetylcholine receptor agonist.

Choline chloride: A precursor of acetylcholine involved in various metabolic processes.

Pilocarpine Hydrochloride: A nonselective muscarinic acetylcholine receptor agonist used in experimental models of epilepsy

Uniqueness: Dehydrodicentrine is unique due to its specific inhibitory effect on acetylcholinesterase, which distinguishes it from other similar compounds that may act on different targets or have varying degrees of efficacy. Its natural occurrence and potential therapeutic applications further highlight its significance in scientific research and medicinal chemistry .

生物活性

Dehydrodicentrine is a naturally occurring aporphine alkaloid extracted from various plant species, notably from the genus Stephania and Ocotea. This compound has garnered attention due to its significant biological activities, particularly its inhibitory effects on acetylcholinesterase (AChE), which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

This compound has the chemical formula and is classified under the aporphine alkaloids. Its structure contributes to its biological activity, particularly in enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its potent inhibition of acetylcholinesterase (AChE). The IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity, is reported to be 2.98 µM . This suggests that this compound is a strong candidate for further development as a therapeutic agent for conditions related to cholinergic dysfunction.

| Compound | Type | IC50 (µM) |

|---|---|---|

| This compound | Aporphine Alkaloid | 2.98 |

| Galantamine | AChE Inhibitor | 0.5 |

| Donepezil | AChE Inhibitor | 0.1 |

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating cholinergic signaling pathways, which are often disrupted in neurodegenerative diseases. Its ability to inhibit AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.

The mechanism through which this compound inhibits AChE involves binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into acetate and choline. This prolongs the action of acetylcholine at neuronal synapses, which is beneficial in treating cognitive impairments associated with Alzheimer's disease.

Study 1: In Vitro Evaluation of AChE Inhibition

In a study conducted by Lago et al., this compound was isolated from Ocotea puberula along with other alkaloids. The study demonstrated that this compound exhibited significant AChE inhibitory activity, comparable to known inhibitors like galantamine and donepezil .

Study 2: Comparative Analysis of Alkaloids

A comparative analysis involving various alkaloids showed that this compound had a higher potency than dicentrine in inhibiting AChE, suggesting its potential as a more effective therapeutic agent .

属性

IUPAC Name |

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZKFQOZVOUKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173588 | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19843-03-9 | |

| Record name | Dehydrodicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Dehydrodicentrine and how does its structure relate to its activity?

A: this compound exhibits anti-trypanosomal activity, specifically against Trypanosoma cruzi, the parasite responsible for Chagas disease []. While its exact mechanism of action requires further investigation, research suggests that it might interact with the parasite's plasma membrane, leading to depolarization and potentially contributing to its death [].

Q2: How does this compound compare to other similar compounds in terms of its activity against Trypanosoma cruzi?

A: this compound, alongside other aporphine alkaloids like dicentrine and its N-oxide derivative, has been isolated from Ocotea puberula and tested against Trypanosoma cruzi []. Interestingly, the N-oxide derivative of dicentrine showed higher potency (EC50 of 18.2 μM) compared to this compound and even displayed similar activity to the positive control, benznidazole []. This highlights the potential of exploring structural modifications within this class of compounds to enhance their anti-trypanosomal activity.

Q3: What are the chemotaxonomic implications of finding this compound in certain plant species?

A: The presence of this compound, along with other benzylisoquinoline alkaloids like dicentrine and dicentrinone, in Litsea cassiaefolia provides valuable insights for chemotaxonomic studies []. This information can be used to understand evolutionary relationships and classify plant species within the Lauraceae family based on their alkaloid profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。